2-Allylisoindoline-1,3-dione

概要

説明

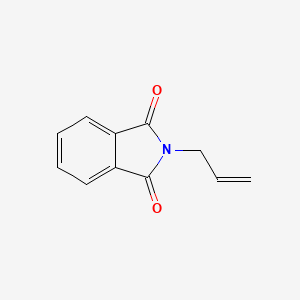

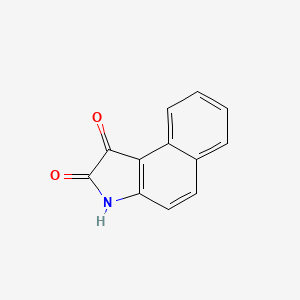

2-Allylisoindoline-1,3-dione is a chemical compound that is part of the isoindoline family, which is characterized by a bicyclic structure that includes an indoline system fused with a dione moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. The presence of the allyl group in the 2-position of the isoindoline-1,3-dione system allows for further functionalization through various chemical reactions .

Synthesis Analysis

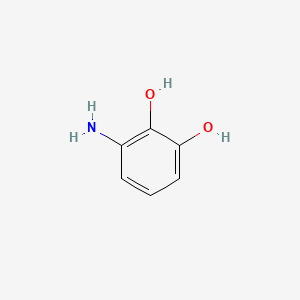

The synthesis of derivatives of isoindoline-1,3-dione can be achieved through different synthetic routes. For instance, 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, a related compound, was synthesized starting from 1-chloro-4-fluoro-2-methylbenzene, undergoing a series of reactions including nitration, amination with allylamine, reduction, and cyclization with oxalic acid dihydrate . Another example is the synthesis of 1′-aryl-2′-(2-oxoindolin-3-yl)spiro[indoline-3,5′-pyrroline]-2,3′-diones via a one-pot domino reaction involving arylamines, acetone, and isatins . These methods highlight the versatility of isoindoline-1,3-dione derivatives in synthetic chemistry.

Molecular Structure Analysis

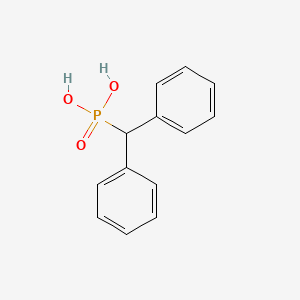

The molecular structure of isoindoline-1,3-dione derivatives can be complex and is often studied using crystallography and computational methods such as Density Functional Theory (DFT). For example, the crystal structure and DFT calculations were used to evaluate 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, revealing a close correlation between the geometric structure of the crystal and the theoretical compound . Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its implications for reactivity and biological activity.

Chemical Reactions Analysis

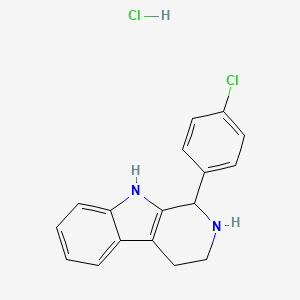

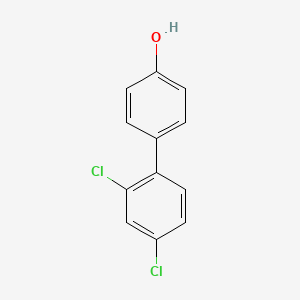

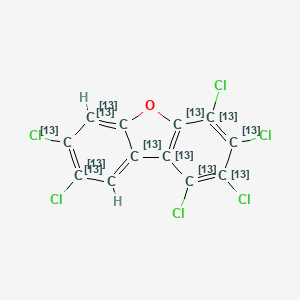

Isoindoline-1,3-dione derivatives undergo a variety of chemical reactions. The 1,3-dipolar cycloaddition reactions between allyl-5-chloroindoline-2,3-dione and 4-chlorobenzaldoxime proceed under mild conditions with complete regioselectivity, as demonstrated by both experimental and theoretical DFT studies . Additionally, the bromination of 1-allyl-substituted 3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones leads to halocyclization and hydrolysis, forming brominated heterocyclic compounds . These reactions are indicative of the high reactivity and potential for diverse transformations of the isoindoline-1,3-dione scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-allylisoindoline-1,3-dione derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the dione moiety and electron-donating groups like the allyl substituent can affect the compound's reactivity. For instance, the mild electrophilic nature of 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione allows for the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols . The synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives under catalyst-free conditions in ethanol also showcases the impact of the molecular structure on the reaction conditions and yields . These properties are essential for the design and development of new compounds with desired reactivity and biological activity.

科学的研究の応用

1. Anticonvulsant Agents

- Summary of Application: Ten new analogs of 2-aryl substituent of isoindoline-1,3-dione have been synthesized and evaluated for their anticonvulsant activities . These compounds are used to prevent or reduce the occurrence of epileptic seizures .

- Methods of Application: The compounds were synthesized and their anticonvulsant activities were evaluated using in vivo screening data . The most potent compound was the 4-triazolyl derivative .

- Results: All the analogs have the ability to protect mice against pentylenetetrazole-induced seizures . These compounds exerted their maximal effects 30 min after administration .

2. Synthesis of N-Isoindoline-1,3-diones

- Summary of Application: N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

- Methods of Application: Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

- Results: Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

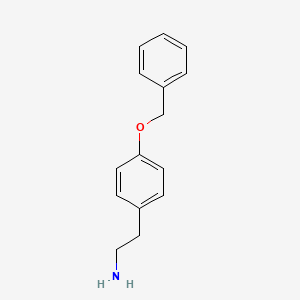

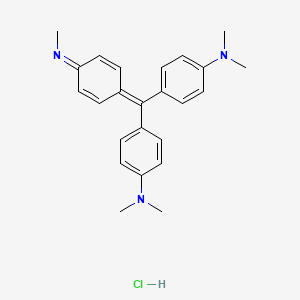

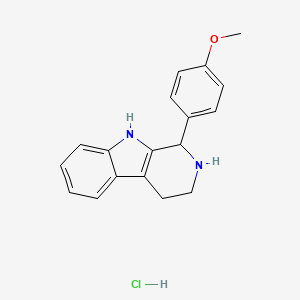

3. Dopamine Receptor Modulation

- Summary of Application: Isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor D3 . This suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

- Methods of Application: The compounds were synthesized under solventless conditions and evaluated with the human D2 receptor . One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .

- Results: The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . YaI-01 (254 µmol/kg) reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

4. Synthesis of Fused Multifunctionalized Isoindole-1,3-diones

- Summary of Application: Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .

- Methods of Application: The facile synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

- Results: The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .

5. Orange-Emitting OLED Applications

- Summary of Application: The iridium (III) complex obtained from 5-bromo-2-isopropylisoindoline-1,3-dione showed good solubility, morphological, electrochemical, and thermal stability for orange-emitting OLED applications .

- Methods of Application: The authors used a mixture of 5-bromo-2-isopropylisoindoline-1,3-dione, and dimethyl (pyridin-2-yl) boronate which was dissolved in toluene .

- Results: The iridium (III) complex obtained showed good solubility, morphological, electrochemical, and thermal stability for orange-emitting OLED applications .

6. Molecular Modeling and Docking

- Summary of Application: The anticonvulsant drugs such as phenytoin and carbamazepine, which typically have a tricyclic structure with a polar amide in the middle, block neuronal voltage-gated Na channels . Docking studies of these drugs showed that they possess a common pharmacophore, including an aromatic ring and a polar amide or imide .

- Methods of Application: Using a model of the open pore of the Na channel, compound VIII was docked . Docking studies revealed that this ligand interacts mainly with residues II-S6 of NaV1.2 by forming hydrogen bonds and has additional hydrophobic interactions with domains I and II in the channel inner pore .

- Results: The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety And Hazards

将来の方向性

The future directions for the research and development of 2-Allylisoindoline-1,3-dione and its derivatives could involve the synthesis of more analogs and the evaluation of their biological activities . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

特性

IUPAC Name |

2-prop-2-enylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHGQWMCVNQHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279481 | |

| Record name | 2-Allylisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allylisoindoline-1,3-dione | |

CAS RN |

5428-09-1 | |

| Record name | 5428-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allylisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)

![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)